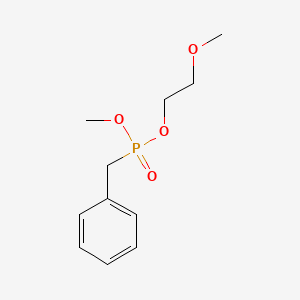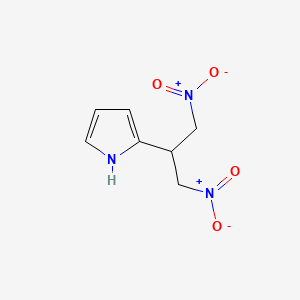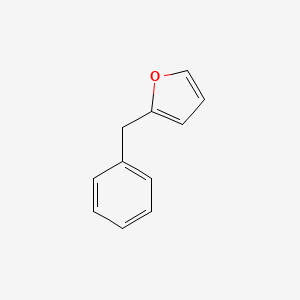![molecular formula C7H13N2O4- B12535778 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate CAS No. 666748-26-1](/img/structure/B12535778.png)
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is a chemical compound with the molecular formula C7H13N2O4. It is known for its unique structure, which includes both amine and ester functional groups. This compound is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate typically involves the reaction of 1,3-diaminopropan-2-ol with an appropriate ester or acid derivative. One common method is the esterification reaction where 1,3-diaminopropan-2-ol reacts with succinic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and requires a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amide or urea derivatives.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or urea derivatives.
Applications De Recherche Scientifique
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoic acid
- 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxopentanoate
- 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoamide
Uniqueness
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is unique due to its specific combination of amine and ester functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
666748-26-1 |
|---|---|
Formule moléculaire |
C7H13N2O4- |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
4-(1,3-diaminopropan-2-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C7H14N2O4/c8-3-5(4-9)13-7(12)2-1-6(10)11/h5H,1-4,8-9H2,(H,10,11)/p-1 |
Clé InChI |
CVFSIVMPPBACKU-UHFFFAOYSA-M |
SMILES canonique |
C(CC(=O)OC(CN)CN)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)


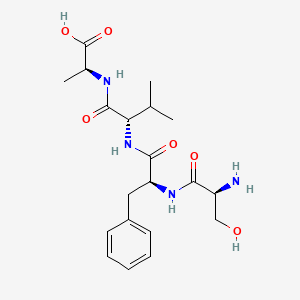

![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
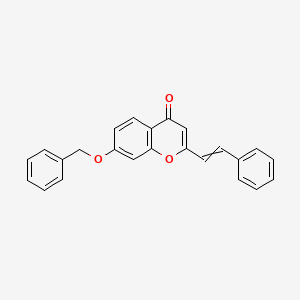
![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
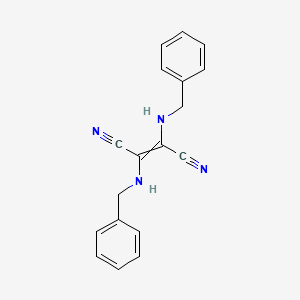
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
